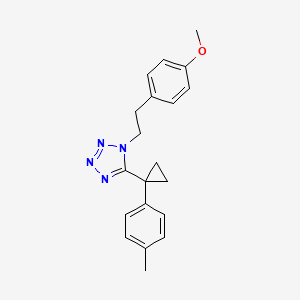

Mephetyl tetrazole

Übersicht

Beschreibung

Mephetyl tetrazole is a heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. It is known for its potent and selective inhibition of the Kv1.5 potassium channel, making it a valuable compound in the treatment of atrial fibrillation .

Wirkmechanismus

Target of Action

Mephetyl tetrazole is a potent and selective blocker of the Kv1.5 potassium channel . The Kv1.5 channel is a molecular target for the treatment of atrial fibrillation .

Mode of Action

The compound interacts with its primary target, the Kv1.5 potassium channel, and blocks it .

Biochemical Pathways

It is known that the blocking of kv15 channels can affect the electrical activity of the heart, specifically in the atria . This can lead to changes in heart rhythm and potentially help in the treatment of conditions like atrial fibrillation .

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that this compound may have good metabolic stability, which could positively impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the electrical activity of the heart. By blocking the Kv1.5 potassium channels, the compound can prolong the atrial ERP, potentially leading to changes in heart rhythm .

Action Environment

It is known that various environmental factors can influence the pharmacokinetics and pharmacodynamics of drugs . These factors can include diet, lifestyle, co-administration of other drugs, and individual genetic variations

Biochemische Analyse

Biochemical Properties

Mephetyl tetrazole plays a crucial role in biochemical reactions by selectively blocking the Kv1.5 potassium channel . This channel is essential for the regulation of atrial action potentials, and its inhibition by this compound leads to the prolongation of the effective refractory period (ERP) in atrial tissues . The compound interacts with the Kv1.5 channel by binding to its specific sites, thereby preventing the flow of potassium ions through the channel . This selective interaction is vital for its therapeutic effects, as it does not significantly affect other potassium channels in the heart .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly cardiac cells. By inhibiting the Kv1.5 potassium channel, this compound prolongs the atrial ERP, which helps in the management of atrial fibrillation . This prolongation of ERP is achieved without affecting the ventricular ERP, making it a selective agent for atrial tissues . Additionally, this compound influences cell signaling pathways by modulating the flow of potassium ions, which are crucial for maintaining the electrical stability of cardiac cells . This modulation can lead to changes in gene expression and cellular metabolism, further contributing to its therapeutic effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its selective binding to the Kv1.5 potassium channel . This binding inhibits the channel’s activity, preventing the efflux of potassium ions from atrial cells . The inhibition of potassium ion flow leads to the prolongation of the atrial ERP, which is beneficial in managing atrial fibrillation . This compound does not significantly affect other potassium channels, making it a selective inhibitor of the Kv1.5 channel . This selectivity is crucial for its therapeutic application, as it minimizes potential side effects associated with the inhibition of other potassium channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade significantly over time . Long-term studies have shown that this compound maintains its inhibitory effects on the Kv1.5 potassium channel, leading to sustained prolongation of the atrial ERP . These long-term effects are crucial for its potential therapeutic application, as they indicate that the compound can provide consistent benefits over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively prolongs the atrial ERP without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including potential disturbances in cardiac function . These threshold effects highlight the importance of careful dosage management in potential therapeutic applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways that include interactions with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain the ability to inhibit the Kv1.5 potassium channel, contributing to the overall therapeutic effects of this compound . The metabolic pathways also involve the modulation of metabolic flux and changes in metabolite levels, which are essential for its biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its effective localization in target tissues . The distribution of this compound is crucial for its therapeutic effects, as it needs to reach the atrial tissues to inhibit the Kv1.5 potassium channel . The compound’s localization and accumulation in specific tissues are essential for its selective action .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound is directed to particular compartments within the cell, including the plasma membrane, where the Kv1.5 potassium channel is located . This targeting is facilitated by specific signals and post-translational modifications that direct this compound to its site of action . The subcellular localization is crucial for its selective inhibition of the Kv1.5 channel and its therapeutic effects .

Vorbereitungsmethoden

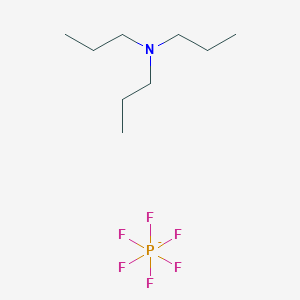

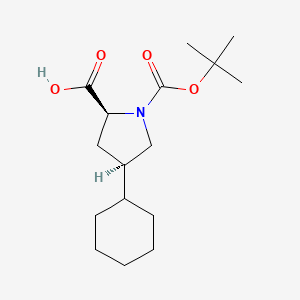

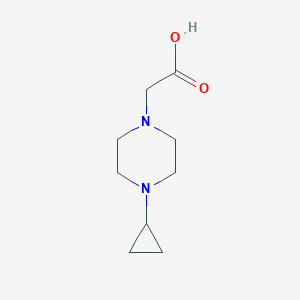

Synthesewege und Reaktionsbedingungen: Mephetyltetrazol kann durch verschiedene Verfahren synthetisiert werden, darunter die Cycloadditionsreaktion von Nitrilen mit Natriumazid. Diese Reaktion wird oft durch verschiedene Katalysatoren wie Zinksalze, Indium(III)-chlorid oder sogar natürliche Katalysatoren wie Sepia-Knochen katalysiert . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Temperaturen um 110 °C .

Industrielle Produktionsmethoden: Die industrielle Produktion von Mephetyltetrazol beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Die Verwendung der mikrowellengestützten Synthese wurde untersucht, um die Effizienz und Ausbeute der Reaktion zu verbessern . Der Prozess ist optimiert, um eine hohe Reinheit und Ausbeute zu gewährleisten, die oft über 98% liegt, wie durch Hochleistungsflüssigkeitschromatographie (HPLC) ermittelt .

Analyse Chemischer Reaktionen

Reaktionstypen: Mephetyltetrazol durchläuft verschiedene chemische Reaktionen, darunter:

Elektrophile Substitution: Der Tetrazolring kann an dem Kohlenstoffatom an elektrophilen Substitutionsreaktionen teilnehmen.

Nucleophile Substitution: Die Verbindung kann auch nucleophile Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen.

Oxidation und Reduktion: Mephetyltetrazol ist aufgrund der Stabilität des Tetrazolrings gegenüber Oxidation und Reduktion resistent.

Häufige Reagenzien und Bedingungen:

Elektrophile Substitution: Reagenzien wie Halogene und Säuren werden häufig verwendet.

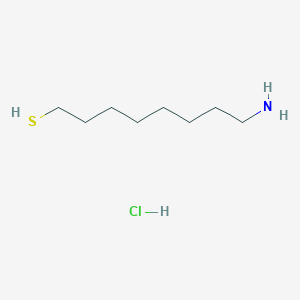

Nucleophile Substitution: Reagenzien wie Amine und Thiole werden eingesetzt.

Oxidation und Reduktion: Starke Oxidations- und Reduktionsmittel werden aufgrund der Stabilität des Tetrazolrings typischerweise vermieden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Tetrazole, die in der pharmazeutischen Chemie und Materialwissenschaft weiter genutzt werden können .

Wissenschaftliche Forschungsanwendungen

Mephetyltetrazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Mephetyltetrazol übt seine Wirkung aus, indem es selektiv den Kv1.5-Kaliumkanal blockiert. Diese Wirkung verlängert die effektive Refraktärzeit (ERP) im atrialen Gewebe, ohne die ventrikuläre ERP zu beeinflussen . Das molekulare Ziel ist der Kv1.5-Kanal, und der Signalweg beinhaltet die Hemmung des Kaliumionenflusses, der den Herzrhythmus stabilisiert .

Ähnliche Verbindungen:

Oteseconazol: Ein weiteres Tetrazolderivat, das als Antimykotikum verwendet wird.

Quilseconazol: Strukturell ähnlich Oteseconazol, ebenfalls in Antimykotika-Behandlungen verwendet.

Einzigartigkeit: Mephetyltetrazol ist einzigartig aufgrund seiner selektiven Hemmung des Kv1.5-Kaliumkanals, der kein häufiges Ziel für andere Tetrazolderivate ist. Diese Selektivität macht es besonders wertvoll bei der Behandlung von Vorhofflimmern und unterscheidet es von anderen Verbindungen in der Tetrazolreihe .

Vergleich Mit ähnlichen Verbindungen

Oteseconazole: Another tetrazole derivative used as an antifungal agent.

Quilseconazole: Structurally similar to oteseconazole, also used in antifungal treatments.

Uniqueness: Mephetyl tetrazole is unique due to its selective inhibition of the Kv1.5 potassium channel, which is not a common target for other tetrazole derivatives. This selectivity makes it particularly valuable in the treatment of atrial fibrillation, distinguishing it from other compounds in the tetrazole series .

Eigenschaften

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-15-3-7-17(8-4-15)20(12-13-20)19-21-22-23-24(19)14-11-16-5-9-18(25-2)10-6-16/h3-10H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREPWWBWXVLSEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2)C3=NN=NN3CCC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017558 | |

| Record name | 1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916923-10-9 | |

| Record name | 1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

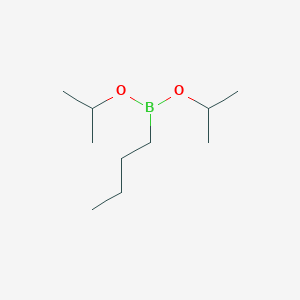

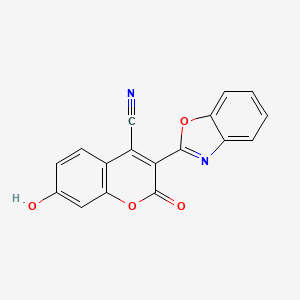

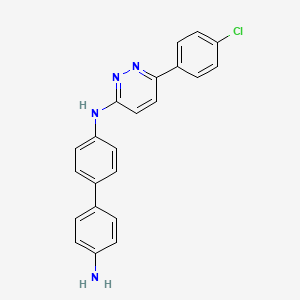

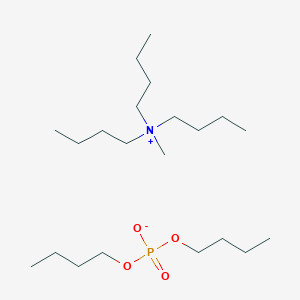

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid methyl ester](/img/structure/B3183293.png)

![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B3183342.png)